2-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methyl]-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methyl]-3-methylphenol is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methyl]-3-methylphenol typically involves the following steps:
Preparation of 5-Ethyl-1,3,4-thiadiazol-2-ylamine: : This can be achieved by reacting ethyl hydrazinecarbothioamide with an appropriate oxidizing agent, such as hydrogen peroxide, under acidic conditions.
Formation of the Amine Derivative: : The resulting 5-ethyl-1,3,4-thiadiazol-2-ylamine is then reacted with 3-methylphenol in the presence of a coupling agent, such as carbonyldiimidazole (CDI), to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methyl]-3-methylphenol can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The thiadiazole ring can be reduced to form thiazolidinones or other reduced derivatives.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the thiadiazole ring or the phenol group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like ammonia or amines, and electrophiles like alkyl halides, can be employed for substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenolic derivatives.
Reduction: : Thiazolidinones, thiazolidinediones, and other reduced thiadiazole derivatives.
Substitution: : Substituted thiadiazoles and phenols with various functional groups.
Scientific Research Applications
Medicinal Chemistry: : This compound has shown promise as an anticancer, antidiabetic, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Agriculture: : Thiadiazole derivatives have been explored for their pesticidal and herbicidal properties, offering potential use in crop protection.
Material Science: : The unique structural properties of thiadiazoles make them suitable for use in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism by which 2-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methyl]-3-methylphenol exerts its effects involves interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase or proteasome. The thiadiazole ring's ability to cross cellular membranes allows it to reach intracellular targets effectively.
Comparison with Similar Compounds
2-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methyl]-3-methylphenol is unique due to its specific structural features, such as the presence of the ethyl group on the thiadiazole ring and the methyl group on the phenol moiety. Similar compounds include:
5-Ethyl-1,3,4-thiadiazol-2-ylamine: : Lacks the phenol group.
3-Methylphenol: : Lacks the thiadiazole ring.
2-((5-Ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(4-methylbenzylidene)thiazolidin-4-one: : Contains a thiazolidinone ring instead of the phenol group.
These compounds differ in their biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methyl]-3-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-11-14-15-12(17-11)13-7-9-8(2)5-4-6-10(9)16/h4-6,16H,3,7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVPGIPFFPIIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NCC2=C(C=CC=C2O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.